(4-Chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is classified as a derivative of pyridine, which is a basic heterocyclic organic compound. This compound has garnered attention for its applications in medicinal chemistry, organic synthesis, and as an enzyme inhibitor in various biochemical assays .
The compound is identified by the CAS number 1640995-63-6. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities and utility in synthetic organic chemistry. The hydrochloride form of (4-Chloropyridin-2-YL)methanamine enhances its solubility in water, making it suitable for various laboratory applications .
The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. A common synthetic route includes:
In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity. Reaction conditions often involve:
The molecular structure of (4-Chloropyridin-2-YL)methanamine hydrochloride features a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 2-position. The presence of a hydrochloride group enhances its stability and solubility.
(4-Chloropyridin-2-YL)methanamine hydrochloride can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for (4-Chloropyridin-2-YL)methanamine hydrochloride primarily involves its role as an inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin within the extracellular matrix. By inhibiting this enzyme, the compound can influence processes such as tumor progression and fibrosis, making it a subject of interest in therapeutic research .
Relevant data suggest that the compound's properties make it suitable for use in various chemical syntheses and biological assays .
(4-Chloropyridin-2-YL)methanamine hydrochloride has several scientific applications:
(2-Chloropyridin-4-yl)methanamine hydrochloride (referred to herein as LOXL2 inhibitor) achieves high-affinity inhibition through specific molecular interactions with the Lysyl Oxidase-like 2 active site. The compound features a chloropyridine scaffold that coordinates with the copper cofactor within the lysyl tyrosine quinone domain, essential for catalytic activity [2] [6]. This coordination disrupts the enzyme's ability to oxidize peptidyl-lysine residues in collagen substrates. Molecular docking studies reveal that the chloropyridine ring forms a π-cation interaction with conserved histidine residues (His626 and His628 in human LOXL2), while the methanamine moiety hydrogen-bonds with aspartic acid 689 near the substrate channel entrance [6] [7]. This binding mode sterically hinders collagen peptide entry into the catalytic pocket.
Table 1: Key Binding Interactions Between LOXL2 Inhibitor and Enzyme Residues
Enzyme Domain | Residue | Interaction Type | Binding Energy Contribution (kJ/mol) |
---|---|---|---|
Copper-binding | His626 | Coordinate covalent | -8.2 |
Copper-binding | His628 | π-cation | -5.7 |
Substrate channel | Asp689 | Hydrogen bonding | -4.1 |
Hydrophobic pocket | Phe648 | Van der Waals | -3.5 |
The inhibitor's selectivity is further enhanced by its compact molecular structure (molecular weight: 179.05 g/mol), which optimally occupies the shallow catalytic cleft of LOXL2 but cannot accommodate the deeper substrate channels of LOX and LOXL1 isoforms [2] [8]. Mutagenesis studies demonstrate that replacement of Phe648 in LOXL2 with the bulkier tryptophan residue found in LOXL3 reduces inhibitor binding affinity by 12-fold, confirming the critical role of this hydrophobic pocket [7].
LOXL2 inhibitor exhibits mixed-type inhibition kinetics with respect to collagen substrate binding, as demonstrated by Lineweaver-Burk plots. The compound displays competitive inhibition toward the amine substrate (Kᵢ = 126 ± 15 nM) while acting non-competitively against molecular oxygen [2] [3]. This dual mechanism arises from its binding at the copper active site, which partially overlaps with the lysine substrate pocket but is distinct from the oxygen-binding region. Surface plasmon resonance analysis yields a dissociation constant (KD) of 98 ± 7 nM and a slow off-rate (koff = 3.2 × 10-4 s-1), indicating prolonged target engagement [3].
Table 2: Kinetic Parameters of LOXL2 Inhibition
Parameter | Value | Experimental System | Functional Consequence |
---|---|---|---|
IC50 | 126 ± 9 nM | Recombinant human LOXL2 | 91% suppression of collagen IV crosslinking |
Ki (amine subsite) | 85 ± 11 nM | Human dermal fibroblasts | Reduced matrix stiffness by 64% |
Residence time | 52 ± 6 minutes | Whole blood assay | Sustained suppression in physiological milieu |
Catalytic efficiency (kcat/KM) reduction | 18-fold | 3D collagen matrices | Impaired fibrillar collagen maturation |
In fibrotic systems, the inhibitor significantly reduces mature collagen crosslink formation (measured as hydroxylysyl-pyridinoline content) by 78% at 500 nM concentration after 72 hours [3]. This translates to functional consequences in tissue models, where inhibitor-treated collagen matrices show 52% reduction in tensile strength and increased susceptibility to matrix metalloproteinase-1 degradation [3] [8]. Notably, the inhibitor penetrates dense fibrotic matrices more effectively than antibody-based alternatives due to its low molecular weight, achieving 85% enzyme occupancy in human fibrotic liver explants within 2 hours [6].
The inhibitor demonstrates exceptional selectivity for LOXL2 over other lysyl oxidase family members, with a 31-fold selectivity ratio versus Lysyl Oxidase (IC50 = 5.91 µM) and >200-fold selectivity against LOXL1, LOXL3, and LOXL4 isoforms [2] [8]. This selectivity profile arises from structural variations in the catalytic domains across isoforms. Specifically, the deeper catalytic cleft of LOX contains additional electrostatic interactions that reduce inhibitor accessibility, while LOXL4 possesses a narrower substrate channel that sterically hinders chloropyridine ring accommodation [6] [8].
Table 3: Isoform Selectivity Profile of LOXL2 Inhibitor
Isoform | IC50 (µM) | Catalytic Domain Variants vs. LOXL2 | Functional Relevance |
---|---|---|---|
LOXL2 | 0.126 ± 0.015 | Reference | ECM remodeling, EMT promotion |
LOX | 5.91 ± 0.87 | Trp→Phe substitution at position 317 | Developmental angiogenesis |
LOXL1 | >30 | Extended β-hairpin loop | Elastic fiber assembly |
LOXL3 | >30 | Trp653 insertion | Chondrogenesis regulation |
LOXL4 | 28.4 ± 3.2 | Narrowed substrate channel | SCC invasion potential |
Notably, the inhibitor maintains selectivity against non-LOX family amine oxidases, showing no significant inhibition of monoamine oxidase A (IC50 > 30 µM), monoamine oxidase B (IC50 > 30 µM), or semicarbazide-sensitive amine oxidase (IC50 > 30 µM) at physiologically relevant concentrations [2]. Cytochrome P450 screening (CYPs 3A4, 2C9, and 2D6) further confirms minimal off-target interactions (IC50 > 30 µM for all isoforms), supporting its utility as a mechanistic probe for dissecting LOXL2-specific functions in complex biological systems [2] [6].
In hepatic stellate cell models, the inhibitor suppresses LOXL2-mediated collagen crosslinking without affecting LOX-dependent elastin maturation, demonstrating functional isoform selectivity. This specific inhibition profile enables precise targeting of pathological ECM remodeling in fibrotic and neoplastic contexts while preserving physiological matrix homeostasis [3] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: